molecular formula C16H24N2O3S B5858380 N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5858380
M. Wt: 324.4 g/mol
InChI Key: PTPUBTNYJPXIIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” would be determined by the arrangement and bonding of its constituent groups. The cycloheptyl ring would likely adopt a puckered conformation, while the phenyl ring of the phenylsulfonyl group would likely be planar. The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .

Scientific Research Applications

Neuropharmacology and Psychoactive Effects

N-cycloheptyl methylone belongs to the class of novel stimulants and substituted cathinones. Structurally related to cathinone (an alkaloid found in the Khat plant), it shares similarities with amphetamines. Researchers have reported psychoactive effects associated with N-cycloheptyl methylone, although its exact mechanism of action remains an active area of study .

Organometallic Chemistry and Catalysis

Ortho-cycloalkyl ring systems, such as the cycloheptyl-fused derivatives, have been explored in organometallic chemistry. Iron catalysts bearing carbocyclic-fused bis(imino)pyridine ligands exhibit optimal productivity at moderate temperatures (50–80 °C). Researchers investigate the reactivity and catalytic properties of these complexes .

Environmental Science and Algal Inhibition

Phthalate derivatives, including N-cycloheptyl methylone, have been extracted from aquatic plants. These compounds show inhibitory effects on algae, such as Chlorella vulgaris. Understanding their ecological impact and potential as algal growth inhibitors contributes to environmental management .

Future Directions

The future research directions for “N~1~-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” could include further studies to determine its physical and chemical properties, synthetic routes, potential biological targets, and safety profile. Additionally, if this compound shows promising biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(22(20,21)15-11-7-4-8-12-15)13-16(19)17-14-9-5-2-3-6-10-14/h4,7-8,11-12,14H,2-3,5-6,9-10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUBTNYJPXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

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